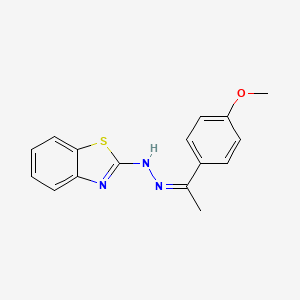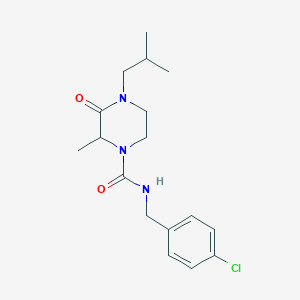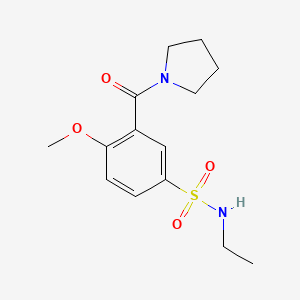![molecular formula C21H30N4O4 B5289696 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid](/img/structure/B5289696.png)
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid, also known as MNI-137, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. MNI-137 is a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator that has been shown to have significant effects on various physiological and biochemical processes.
Mecanismo De Acción
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid acts as a positive allosteric modulator of nAChRs, which are a type of ligand-gated ion channels that are widely expressed in the brain and other tissues. nAChRs play a critical role in various physiological and biochemical processes such as neurotransmitter release, synaptic plasticity, and inflammation. This compound enhances the activity of nAChRs by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the activity of the receptor, leading to the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and inflammation. This compound has been shown to enhance the release of acetylcholine, dopamine, and glutamate, which are important neurotransmitters involved in cognitive function, mood, and motor control. This compound has also been shown to enhance synaptic plasticity, which is critical for learning and memory. Additionally, this compound has been shown to reduce inflammation, which is implicated in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid has several advantages as a research tool, including its high potency and selectivity for nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also limitations to the use of this compound in lab experiments, including its potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.
Direcciones Futuras
Future research on 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid could focus on several areas, including the identification of its specific molecular targets and the development of more selective and potent compounds. Additionally, further studies on the effects of this compound on various neurological and psychiatric disorders could provide valuable insights into its therapeutic potential. Finally, investigations into the potential side effects and safety of this compound could inform its potential use as a therapeutic agent in humans.
In conclusion, this compound is a promising small molecule with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a positive allosteric modulator of nAChRs, its various biochemical and physiological effects, and its favorable pharmacokinetic properties make it a valuable research tool. Further research on this compound could provide valuable insights into its therapeutic potential and inform its potential use as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid involves the reaction of 2-chloronicotinic acid with 1,4-bis(3-aminopropyl)piperazine (BAPP) and morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a coupling agent and a base, followed by purification using chromatography. The final product is obtained as a white powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been shown to improve motor function and reduce the severity of symptoms. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce the negative symptoms of the disease. In depression, this compound has been shown to have antidepressant-like effects.
Propiedades
IUPAC Name |
2-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c26-20(24-11-13-29-14-12-24)16-3-2-8-25(15-16)17-5-9-23(10-6-17)19-18(21(27)28)4-1-7-22-19/h1,4,7,16-17H,2-3,5-6,8-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNUWORMZSGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=C(C=CC=N3)C(=O)O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5289618.png)
![4-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5289620.png)
![(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5289632.png)

![4-benzyl-5-[1-(3-methoxypropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5289646.png)
![3-methyl-7-(2-methyl-2-phenoxypropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289649.png)

![N-(4-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]methyl}phenyl)acetamide](/img/structure/B5289656.png)
![ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate](/img/structure/B5289664.png)

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B5289673.png)
![ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5289677.png)
![1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5289703.png)
